An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
Abstract
This technical guide presents a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to provide a robust prediction of its spectral characteristics. Furthermore, this guide outlines a detailed, best-practice experimental protocol for the acquisition and structural verification of NMR data, designed for researchers in drug discovery and organic synthesis. The methodologies described herein are intended to serve as a practical framework for the characterization of this and structurally related compounds.
Introduction
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel organic molecules.[1] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound and a comprehensive experimental workflow for its empirical verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol is anticipated to display distinct signals corresponding to the protons of the substituted pyridine ring, the piperidine moiety, and the ethan-1-ol side chain. The predicted chemical shifts (δ) in parts per million (ppm) are based on analysis of substituent effects on the pyridine ring and typical values for aliphatic and alcohol protons.
Table 1: Predicted ¹H NMR Data for 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-2' | ~8.2 | d | 1H | ⁴J ≈ 2.5 Hz |
| H-4' | ~7.6 | dd | 1H | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz |
| H-5' | ~6.7 | d | 1H | ³J ≈ 8.5 Hz |
| CH(OH) | ~4.8 | q | 1H | ³J ≈ 6.5 Hz |
| OH | Variable (broad s) | s | 1H | None |
| N-CH₂ (Piperidine) | ~3.5 | t | 4H | ³J ≈ 5.5 Hz |
| CH₃ | ~1.4 | d | 3H | ³J ≈ 6.5 Hz |
| CH₂ (Piperidine) | ~1.6 | m | 6H |
Rationale for Predictions:
-
Pyridine Protons (H-2', H-4', H-5'): The piperidinyl group at the C-6' position is a strong electron-donating group, which is expected to shield the protons on the pyridine ring, shifting them upfield compared to unsubstituted pyridine. Conversely, the ethan-1-ol group at the C-3' position is weakly deactivating. H-2' is predicted to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen and being meta to the electron-donating piperidinyl group. H-4' will be split by both H-2' (meta-coupling, ⁴J) and H-5' (ortho-coupling, ³J).[2][3] H-5' is expected to be the most upfield due to the strong ortho-donating effect of the piperidinyl group.
-
Ethan-1-ol Protons (CH(OH), OH, CH₃): The methine proton (CH(OH)) is adjacent to a hydroxyl group and the aromatic ring, leading to a downfield shift around 4.8 ppm, appearing as a quartet due to coupling with the methyl protons. The methyl (CH₃) protons will appear as a doublet around 1.4 ppm. The hydroxyl (OH) proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Piperidine Protons (N-CH₂, CH₂): The protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded and expected around 3.5 ppm. The remaining methylene protons of the piperidine ring will likely appear as a complex multiplet around 1.6 ppm.[4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will reflect the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6' | ~160 |
| C-2' | ~148 |
| C-4' | ~135 |
| C-3' | ~130 |
| C-5' | ~108 |
| CH(OH) | ~68 |
| N-CH₂ (Piperidine) | ~45 |
| CH₃ | ~25 |
| CH₂ (Piperidine) | ~26, ~24 |
Rationale for Predictions:
-
Pyridine Carbons (C-2' to C-6'): The C-6' carbon, directly attached to the electron-donating piperidinyl nitrogen, is expected to be the most downfield.[5][6] The other pyridine carbons will have shifts influenced by the positions of the substituents. The C-5' carbon is predicted to be the most upfield due to the strong shielding effect from the adjacent piperidinyl group.
-
Ethan-1-ol Carbons (CH(OH), CH₃): The carbon bearing the hydroxyl group (CH(OH)) is expected around 68 ppm, while the methyl carbon (CH₃) will be significantly more upfield, around 25 ppm.[7]
-
Piperidine Carbons (N-CH₂, CH₂): The carbons adjacent to the nitrogen (N-CH₂) will be the most downfield of the piperidine signals. Due to the symmetry of the piperidine ring, three signals are expected for this moiety.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol, a systematic approach involving both 1D and 2D NMR experiments is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.[9][10]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is preferable to achieve a good signal-to-noise ratio in a reasonable timeframe.[11]
-
Sample Transfer: Dissolve the sample in a clean vial before transferring the solution into a high-quality 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates.
NMR Experiments
The following sequence of experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, typically over two to three bonds.[12] It will be crucial for confirming the connectivity within the pyridine ring and the ethan-1-ol side chain.[13]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.[14][15]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[16] It is essential for piecing together the molecular fragments and confirming the overall connectivity, for instance, by showing correlations from the CH(OH) proton to the C-3' and C-4' carbons of the pyridine ring.[17]
Data Interpretation and Structural Verification Workflow
The acquired spectra should be processed and analyzed systematically to confirm the structure of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol.
Caption: Workflow for the structural elucidation of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol using a suite of NMR experiments.
The process begins with the acquisition of 1D spectra to get an overview of the proton and carbon environments. 2D COSY data is then used to establish proton-proton connectivities, defining individual spin systems like the substituted pyridine ring. HSQC spectra correlate these protons to their directly attached carbons. Finally, HMBC data provides the long-range connectivity information needed to link these spin systems together and definitively place the substituents on the pyridine ring, leading to the final confirmed structure.[18][19]
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethan-1-ol, based on established spectroscopic principles. The outlined experimental protocols offer a robust methodology for the empirical acquisition and unambiguous assignment of the spectral data. This comprehensive approach is designed to be a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring scientific integrity and accelerating the drug development process.
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